Product packaging for Furan-2-ylmethyl-(3-methoxy-benzyl)-amine(Cat. No.:CAS No. 510723-73-6)

Furan-2-ylmethyl-(3-methoxy-benzyl)-amine

Cat. No.: B2435770
CAS No.: 510723-73-6
M. Wt: 217.268
InChI Key: RFNRFMUVTOITLG-UHFFFAOYSA-N
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Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the field of chemistry, with furan (B31954) being a prominent example. ijabbr.com The furan nucleus is a common structural motif found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. ijabbr.comutripoli.edu.ly The incorporation of a furan ring into a larger molecular structure, as seen in Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, can significantly influence the compound's chemical and biological properties. ontosight.ai Furan derivatives are known to participate in various chemical reactions, making them valuable intermediates in the synthesis of more complex molecules. smolecule.com

Overview of Furan and Methoxy-Substituted Benzylamine (B48309) Scaffolds in Synthetic Chemistry

The furan scaffold is a versatile building block in synthetic chemistry. smolecule.com Its derivatives are utilized in the development of pharmaceuticals, agrochemicals, and materials. ijabbr.comsmolecule.com The presence of the oxygen heteroatom in the furan ring imparts specific reactivity, allowing for a range of chemical transformations. smolecule.com

Similarly, methoxy-substituted benzylamines are important intermediates in organic synthesis. The methoxy (B1213986) group can influence the electronic properties of the benzyl (B1604629) ring, which in turn can affect the reactivity of the amine group. ontosight.ai These compounds are often employed in the synthesis of biologically active molecules, where the methoxy group can play a role in receptor binding and metabolic stability. ontosight.ai

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by the potential for this compound to serve as a valuable scaffold in drug discovery and as a versatile intermediate in organic synthesis. smolecule.com The combination of the furan and methoxy-substituted benzylamine moieties suggests that this compound may exhibit interesting biological activities. ijabbr.com Furan derivatives have been explored for a wide range of pharmacological applications, including as antibacterial, antifungal, antiviral, and anti-inflammatory agents. ijabbr.comutripoli.edu.ly

Research into this specific compound allows for the exploration of structure-activity relationships, providing insights into how the unique combination of its structural features influences its chemical and biological properties. While extensive research on this specific molecule is not widely published, its constituent parts suggest a strong basis for its study. The potential for this compound to act as a precursor for more complex molecules makes it a target for synthetic chemists. smolecule.com

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, information can be inferred from studies on analogous compounds and its constituent chemical moieties.

Synthesis and Characterization:

The synthesis of secondary amines such as this compound can often be achieved through reductive amination. This would typically involve the reaction of furfural (B47365) with 3-methoxybenzylamine (B130926) in the presence of a reducing agent.

Spectroscopic data for this compound, while not widely published, would be expected to show characteristic signals for the furan ring, the methoxy-substituted benzene (B151609) ring, and the amine linkage in NMR and IR spectroscopy. For instance, ¹H NMR spectra would likely show signals for the aromatic protons of both rings, a singlet for the methoxy group protons, and signals for the methylene (B1212753) groups adjacent to the nitrogen atom.

Potential Applications:

Given the known biological activities of many furan derivatives, this compound is a candidate for screening in various pharmacological assays. ijabbr.comutripoli.edu.ly Its structural similarity to other bioactive molecules suggests potential for its investigation as an antimicrobial or anticancer agent. In the field of materials science, compounds containing furan rings have been investigated for their potential use in the development of novel polymers and organic electronic materials. smolecule.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number510723-73-6 matrixscientific.com
Molecular FormulaC13H15NO2 matrixscientific.com
Molecular Weight217.26 g/mol
IUPAC NameN-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO2 B2435770 Furan-2-ylmethyl-(3-methoxy-benzyl)-amine CAS No. 510723-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNRFMUVTOITLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Reductive Amination Approaches for Furan-2-ylmethyl-(3-methoxy-benzyl)-amine Synthesis

Reductive amination is a highly effective method for producing amines from carbonyl compounds. In the context of this compound synthesis, this process involves the reaction of Furan-2-carbaldehyde (furfural) with 3-methoxybenzylamine (B130926). The reaction proceeds in two main steps: the initial formation of an imine intermediate through the condensation of the aldehyde and the amine, followed by the reduction of this imine to the target secondary amine. rsc.org This transformation of a biomass-derived aldehyde into a valuable amine is an area of significant research, representing an environmentally benign process for amine synthesis. rsc.org

Furan-2-carbaldehyde + 3-methoxybenzylamine → [Imine Intermediate] → this compound

The choice of catalyst is paramount in reductive amination, as it influences both the rate of reaction and the selectivity towards the desired amine product. taylorfrancis.com Heterogeneous catalysts are often preferred due to their ease of separation and potential for recycling. rsc.orgtaylorfrancis.com A variety of metal-based catalysts have been investigated for the reductive amination of furfural (B47365). taylorfrancis.com

Nickel-Based Catalysts: Commercial Raney Ni has been shown to be effective, achieving high conversion of furfural and high selectivity to the primary amine (furfurylamine) under optimized conditions. sandermanpub.net For secondary amines, the equilibrium between the metal sites (Ni⁰) responsible for hydrogen dissociation and Lewis acid sites (Ni²⁺) that activate the imine intermediate is crucial. rsc.org

Rhodium-Based Catalysts: Rhodium supported on alumina (B75360) (Rh/Al₂O₃) has demonstrated very high selectivity (∼92%) for the formation of furfurylamine (B118560) from furfural and ammonia, suggesting its potential for related secondary amine synthesis. rsc.org

Ruthenium-Based Catalysts: Ruthenium supported on niobium oxide (Ru/Nb₂O₅) has shown a 99% yield for furfurylamine, attributed to the low electron density of Ru on the positively charged support, which favors reductive amination. mdpi.com

Cobalt-Based Catalysts: Raney Co proved to be a highly effective and reusable catalyst for producing primary amines from furfural. researchgate.net

The efficiency of these catalysts is tied to the metal's ability to activate molecular hydrogen and the properties of the support material, which can influence electron density and provide acidic sites to facilitate the reaction. taylorfrancis.comrsc.org

Catalyst SystemSupportKey Findings/Influence on EfficiencyReference
Nickel (Raney Ni)N/AAchieves high conversion and selectivity; balance of Ni⁰ and Ni²⁺ sites is critical for efficiency. sandermanpub.netrsc.org
Rhodium (Rh)Al₂O₃Demonstrates very high selectivity in the reductive amination of furfural. rsc.org
Ruthenium (Ru)Nb₂O₅Excellent yield reported, attributed to favorable electronic properties of the metal on the support. mdpi.com
Cobalt (Raney Co)N/AShown to be highly effective and reusable for the synthesis of primary amines from furfural. researchgate.net

Achieving a high yield of the desired secondary amine while minimizing side reactions, such as the hydrogenation of the furan (B31954) ring or the formation of tertiary amines, requires careful optimization of several reaction parameters. rsc.orgmdpi.com

Temperature: The reaction temperature significantly impacts reaction rates. For the reductive amination of furfural over a Rh/Al₂O₃ catalyst, 80°C was found to be optimal. rsc.org For Raney Ni, a higher temperature of 130°C was used to achieve maximum selectivity. sandermanpub.net

Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reduction of the imine intermediate. Pressures in the range of 2.0 to 4.0 MPa are commonly employed. sandermanpub.netmdpi.com

Solvent: The choice of solvent can affect the solubility of reactants and intermediates. 1,4-dioxane (B91453) has been identified as a suitable solvent for this reaction using a Raney Ni catalyst. sandermanpub.net

Substrate/Amine Ratio: The molar ratio of the amine source to the carbonyl compound is a critical factor. An excess of the amine component can shift the initial equilibrium towards imine formation and can suppress side reactions. rsc.org For instance, a NH₃/Furfural ratio of 2.4 was found to be optimal for inhibiting unwanted hydrogenation of the furan ring. rsc.org

ParameterOptimized Range/ValueEffect on ReactionReference
Temperature80-130 °CAffects reaction rate and selectivity; higher temperatures can sometimes lead to side reactions. rsc.orgsandermanpub.net
Hydrogen Pressure2.0-4.0 MPaEnsures efficient reduction of the imine intermediate. sandermanpub.netmdpi.com
Solvent1,4-dioxane, Ethyl acetateImpacts reactant solubility and can influence the product distribution. sandermanpub.netmdpi.com
Amine/Carbonyl Ratio>1 (e.g., 2.4:1)Drives imine formation and can suppress side reactions like furan ring hydrogenation. rsc.org

Alternative Synthetic Pathways for Related Amine Structures

While reductive amination is a primary route, other classical organic reactions can be employed to synthesize furan-containing amines or related structures.

Nucleophilic substitution provides a straightforward alternative for forming the crucial carbon-nitrogen bond. This approach typically involves a two-step process. First, Furan-2-methanol (furfuryl alcohol) is converted into a more reactive species with a good leaving group, such as Furan-2-ylmethyl chloride or bromide. In the second step, this electrophilic intermediate is reacted with the nucleophilic amine, in this case, 3-methoxybenzylamine. The amine displaces the leaving group to form the target this compound. The success of this method depends on the stability of the furan-2-ylmethyl halide and the control of potential side reactions.

The Mannich reaction is a three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org In its classic form, it involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.org

For furan derivatives, the aromatic furan ring itself can act as the nucleophile, attacking a pre-formed iminium ion (generated from an aldehyde and an amine). quimicaorganica.orgresearchgate.net This reaction is particularly effective when the furan ring is activated. quimicaorganica.org While this does not directly produce this compound, it is a powerful tool for synthesizing more complex furan derivatives containing aminoalkyl side chains, which can be valuable intermediates in organic synthesis. researchgate.net The reaction provides an efficient way to assemble molecules by forming C-C and C-N bonds in a single step. nih.gov

Advanced Purification and Isolation Techniques for Amidic Products

The purification of the final amine product, this compound, is essential to remove unreacted starting materials, catalyst residues, and byproducts. The basic nature of the amine group often presents challenges for standard purification techniques like silica (B1680970) gel chromatography. biotage.com

Extraction: A primary workup step involves liquid-liquid extraction. After the reaction, the mixture can be treated with an aqueous acid solution to protonate the amine product, making it water-soluble. This allows for the separation from non-basic organic impurities. Subsequently, the aqueous layer is basified, and the free amine is extracted back into an organic solvent. google.com

Distillation: If the product is thermally stable and volatile, distillation under reduced pressure can be an effective method for purification, especially on a larger scale. google.com

Column Chromatography: Standard silica gel is acidic and can lead to strong, irreversible binding or streaking of basic amines. biotage.combiotage.com Several strategies can overcome this:

Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent can neutralize the acidic silanol (B1196071) groups on the silica surface, allowing for better elution of the amine product. biotage.combiotage.com

Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups (amino silica gel) provides a more suitable, less acidic environment for the separation of basic compounds. biotage.comchemicalforums.com

Alumina Chromatography: Basic or neutral alumina can be used as an alternative to silica gel, as it is less acidic and often provides better recovery for amines.

Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be a powerful tool for purifying ionizable compounds like amines. chemicalforums.com

The selection of the appropriate purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the this compound.

Computational and Theoretical Investigations of this compound

Computational and Theoretical Investigations

Molecular Docking Studies for Predictive Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific molecular docking studies for this compound are not extensively detailed in the public domain, the principles of such investigations can be outlined based on studies of analogous compounds containing furan and methoxybenzyl moieties.

Ligand-Target Recognition and Binding Affinity Prediction

The initial step in molecular docking involves the identification of a specific biological target, often a protein or enzyme, implicated in a particular disease pathway. The three-dimensional structure of this target, typically obtained from crystallographic data, is then used as a receptor for the computational docking of this compound.

The process simulates the ligand's conformational flexibility, allowing it to adopt various shapes to fit within the binding site of the target protein. Sophisticated scoring functions are then employed to estimate the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, in silico analyses of similar heterocyclic compounds have demonstrated binding affinities ranging from -7.0 to -10.0 kcal/mol for various protein targets jbcpm.combiointerfaceresearch.com. The predicted binding affinity of this compound would be a crucial indicator of its potential biological activity.

The following table illustrates a hypothetical outcome of a molecular docking study for this compound against a putative protein target, based on typical data from studies on related compounds.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
This compoundHypothetical Kinase A-8.5
This compoundHypothetical Protease B-7.9
This compoundHypothetical Receptor C-9.1

Note: This data is illustrative and not based on published experimental results for this specific compound.

Analysis of Key Intermolecular Forces (e.g., Hydrogen Bonding)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular forces that stabilize the ligand-target complex. These interactions are fundamental to the molecule's specificity and potency.

Hydrogen Bonding: The presence of nitrogen and oxygen atoms in this compound makes it capable of forming hydrogen bonds, which are critical for molecular recognition. The secondary amine group can act as a hydrogen bond donor, while the oxygen atoms in the furan ring and the methoxy group can serve as hydrogen bond acceptors. Docking simulations would identify key amino acid residues in the target's active site that can form these hydrogen bonds. For example, studies on structurally related molecules have shown hydrogen bonding interactions with amino acid residues such as ASN522 and SER316 researchgate.net.

Other Intermolecular Forces: Besides hydrogen bonds, other non-covalent interactions play a significant role:

Hydrophobic Interactions: The benzyl and furan rings are hydrophobic and are likely to interact with nonpolar amino acid residues within the binding pocket.

π-π Stacking: The aromatic nature of the furan and benzyl rings can lead to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A detailed analysis of the docking pose would reveal the precise nature and geometry of these interactions, providing a structural basis for the compound's predicted activity. The table below summarizes the potential intermolecular interactions for this compound within a hypothetical binding site.

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Secondary Amine (-NH-)Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Furan Oxygen, Methoxy OxygenLysine, Arginine, Histidine
Hydrophobic InteractionBenzyl Ring, Furan RingLeucine, Isoleucine, Valine
π-π StackingBenzyl Ring, Furan RingPhenylalanine, Tyrosine, Tryptophan

Note: This data is illustrative and not based on published experimental results for this specific compound.

Chemical Reactivity and Reaction Mechanisms

Oxidative Transformations of the Furan (B31954) Ring System

The furan ring in Furan-2-ylmethyl-(3-methoxy-benzyl)-amine is susceptible to various oxidative transformations. These reactions can lead to ring-opening or dearomatization, forming highly functionalized products.

Cytochrome P450-Mediated Oxidation: In biological systems, furan derivatives can be metabolized by cytochrome P450 (P450) enzymes. This oxidation is crucial as it can lead to toxic metabolites. The process involves the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). nih.govacs.org This reactive intermediate is known to form adducts with cellular nucleophiles like cysteine and lysine residues. acs.org While specific studies on this compound are not prevalent, the furan moiety is expected to undergo a similar metabolic activation, potentially leading to cellular toxicity. The generally accepted mechanism for P450-catalyzed oxidations involves the generation of a highly reactive heme iron-oxygen complex, Compound I, which is responsible for oxygenating the substrate. nih.govrochester.edu

Chemical Oxidation: Chemical oxidation of the furan ring can lead to dearomatization and the formation of various products. semanticscholar.orgnih.gov Oxidative cleavage reactions are a significant class of transformations for furans, yielding 1,4-dicarbonyl compounds under various conditions. organicreactions.org For instance, treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to an amide-directed, dearomative epoxidation of the furan ring. nih.gov Complete oxidative degradation of a furan ring can yield a carboxylic acid, indicating that the furan can act as a masked carboxyl group. researchgate.net

Oxidative Agent/SystemPotential Product TypeMechanism Highlights
Cytochrome P450cis-2-butene-1,4-dial derivativeFormation of a reactive dialdehyde via enzymatic oxidation. nih.govacs.org
Chemical Oxidants (e.g., m-CPBA)Spiro-dihydrofurans, 1,4-dicarbonylsDearomatizing alkoxyalkenylation or epoxidation. semanticscholar.orgnih.gov
Ozonolysis / RuCl₃/NaIO₄Carboxylic acidComplete oxidative cleavage of the furan ring. researchgate.net

Reductive Reactions of the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule is susceptible to reductive cleavage, specifically through hydrogenolysis. This reaction involves the cleavage of the C-N bond at the benzylic position.

Catalytic Hydrogenation: The benzyl (B1604629) group, particularly when attached to a heteroatom like nitrogen, can be removed by catalytic hydrogenation. wikipedia.org This process, often termed hydrogenolysis or debenzylation, typically employs a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). chemicalforums.comyoutube.com The reaction results in the cleavage of the benzyl-nitrogen bond, which would break down this compound into furfurylamine (B118560) and 3-methoxytoluene. The mechanism is thought to involve the oxidative addition of the C-N bond to the palladium surface. chemicalforums.com

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The molecule possesses two aromatic rings, the furan ring and the 3-methoxy-benzyl ring, both of which can potentially undergo substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Furan Ring: The furan ring is a π-rich heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.comwikipedia.org The oxygen atom donates electron density to the ring, activating it for EAS. pearson.com Substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized (three resonance structures) compared to attack at the β-positions (two resonance structures). chemicalbook.compearson.comquora.com Since the C2 position is already substituted in this compound, electrophilic attack is highly favored at the C5 position.

Methoxy-benzyl Ring: The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electrons via resonance. libretexts.orglibretexts.orgmasterorganicchemistry.com The inductive effect of the electronegative oxygen is outweighed by the powerful resonance effect. In the case of the 3-methoxy-benzyl moiety, the positions ortho (C2 and C4) and para (C6) to the methoxy group are activated. The directing effects of the methoxy group and the alkylamino substituent (which is also an ortho, para-director) would need to be considered. Generally, the stronger activating group dictates the position of substitution. youtube.comyoutube.commasterorganicchemistry.com Given that the methoxy group is a powerful activator, substitution would be expected primarily at the C2, C4, and C6 positions, with steric hindrance potentially influencing the final product ratio. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally unfavorable for electron-rich aromatic rings like furan and methoxybenzene. masterorganicchemistry.comchemistrysteps.com This type of reaction requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comwikipedia.org Since this compound contains electron-donating groups and lacks a suitable leaving group on its aromatic rings, it is not expected to undergo SNAr reactions under typical conditions.

Aromatic RingType of SubstitutionPreferred Position(s)Rationale
FuranElectrophilic (EAS)C5Highly activated ring; greater stability of the carbocation intermediate. chemicalbook.compearson.com
3-Methoxy-benzylElectrophilic (EAS)C2, C4, C6Ortho, para-directing effect of the strongly activating methoxy group. libretexts.orgmasterorganicchemistry.com
Both RingsNucleophilic (SNAr)UnfavorableLack of electron-withdrawing groups and a suitable leaving group. masterorganicchemistry.comchemistrysteps.com

Amine Reactivity: Formation of Imine Intermediates

The secondary amine nitrogen in this compound is nucleophilic and can react with carbonyl compounds such as aldehydes and ketones. This reaction does not lead to a stable imine, as would be the case with a primary amine. Instead, it proceeds through a carbinolamine intermediate to form a positively charged iminium ion . libretexts.orgchemistrysteps.com This iminium ion is a key intermediate. If the original carbonyl compound has an α-hydrogen, the iminium ion can be deprotonated at the α-carbon to form an enamine. almerja.netlibretexts.org The formation of the iminium ion is a reversible, acid-catalyzed process. masterorganicchemistry.comjove.com

The general mechanism involves:

Nucleophilic attack of the secondary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group, turning it into a good leaving group (water). libretexts.org

Elimination of water, with the nitrogen's lone pair forming a C=N double bond, resulting in the iminium ion. libretexts.orgmasterorganicchemistry.com

Mechanistic Insights into Reductive Amination Pathways

This compound is commonly synthesized via reductive amination. Understanding this pathway provides insight into its formation and stability. Reductive amination involves the reaction of an aldehyde (furfural) with a primary amine (3-methoxybenzylamine) to form an imine, which is then reduced in situ to the target secondary amine. wikipedia.orgmasterorganicchemistry.com

The key steps in this synthetic pathway are:

Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, or imine. jove.comwikipedia.org

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This can be achieved using various reducing agents. Common laboratory reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comyoutube.comcommonorganicchemistry.comresearchgate.net NaBH₃CN is particularly useful as it is selective for the iminium ion over the starting aldehyde, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com Catalytic hydrogenation can also be employed for the reduction step. hw.ac.ukresearchgate.netias.ac.inepa.govacs.org

This process highlights the reverse of the reaction discussed in section 5.4; the stability of the final amine product is achieved by the reduction of the intermediate iminium species.

Comparative Reactivity of this compound with Related Compounds

The reactivity of the title compound can be better understood by comparing it to structurally similar molecules.

Comparison with Benzofuran Analogues: Benzofuran, where a benzene ring is fused to the furan ring, is generally less reactive in electrophilic substitution than furan. The fusion to the benzene ring reduces the electron density of the furan moiety. Therefore, the furan ring in this compound is expected to be more susceptible to both oxidative and electrophilic attack than the heterocyclic ring in a corresponding N-(benzofuran-2-ylmethyl) amine.

Effect of Methoxy Group Position: The position of the methoxy group on the benzyl ring significantly influences its reactivity. In the title compound, the methoxy group is at the meta position. While it is still an activating group, its ability to stabilize the carbocation intermediate in EAS through resonance is only effective for attack at the C2, C4, and C6 positions. For an isomer like Furan-2-ylmethyl-(4-methoxy-benzyl)-amine (para isomer), the methoxy group can more effectively stabilize the positive charge during electrophilic attack at the positions ortho to the alkylamino group through resonance, making the ring more activated.

Comparison with Unsubstituted Benzylamine Analogue: Compared to the unsubstituted N-(furan-2-ylmethyl)benzylamine, the methoxy group in the title compound makes the benzyl ring more electron-rich and thus more activated towards electrophilic aromatic substitution. Conversely, it would be less susceptible to nucleophilic attack, though this reaction is already unlikely. The electronic effect of the methoxy group would have a minimal impact on the reactivity of the distant furan ring or the secondary amine.

Chemistry of Furan 2 Ylmethyl 3 Methoxy Benzyl Amine Derivatives

Rational Design Principles for Structural Modification

The rational design of derivatives of Furan-2-ylmethyl-(3-methoxy-benzyl)-amine is primarily driven by the goal of tailoring its properties for specific applications, often in medicinal chemistry and materials science. The core principle involves the strategic modification of its constituent parts: the furan (B31954) ring, the benzyl (B1604629) group, and the secondary amine linker. Each of these components can be altered to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

The furan moiety is a well-known pharmacophore, and its derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgijabbr.com Modifications to the furan ring, such as the introduction of substituents at the 3, 4, or 5-positions, can significantly impact its biological activity. researchgate.net The design process often involves considering the furan ring as a bioisostere for other aromatic systems, allowing for the exploration of structure-activity relationships. nih.gov

Computational methods, such as molecular docking, can be employed to predict how different structural modifications might influence the binding of the molecule to a specific protein or receptor. researchgate.net This in-silico approach allows for a more targeted and efficient design process, prioritizing the synthesis of compounds with the highest likelihood of desired activity. nih.gov

Synthetic Strategies for Diverse Analogue Development

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, often centered around the formation of the central C-N bond. A primary and straightforward method is reductive amination. This involves the reaction of furfural (B47365) (or a derivative) with 3-methoxybenzylamine (B130926), or conversely, 3-methoxybenzaldehyde (B106831) with furfurylamine (B118560), in the presence of a reducing agent. This versatile reaction allows for the facile introduction of a wide range of substituents on either the furan or the benzyl ring by simply starting with appropriately substituted aldehydes and amines. openmedicinalchemistryjournal.com

One-pot, multi-component reactions represent another efficient strategy for generating a diverse library of analogues. nih.gov For instance, a three-component reaction involving a furanone, an orthoformate, and a primary amine can lead to the formation of related furan derivatives. nih.gov Such methods are highly valued for their operational simplicity and ability to generate molecular complexity in a single step.

To create a wider variety of analogues, modifications can be made to the core structure post-synthesis. The secondary amine provides a reactive handle for N-alkylation or N-acylation, allowing for the introduction of various substituents. nih.gov Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the furan ring's sensitivity to strong acids must be considered. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing a vast array of substituents onto the furan or benzyl rings, provided a suitable halide or boronic acid precursor is available. acs.org

The table below outlines some general synthetic strategies and the types of analogues that can be developed:

Synthetic StrategyStarting MaterialsAnalogue Type
Reductive AminationSubstituted furfurals and benzylaminesVaried substitution on aromatic rings
Multi-component ReactionsFuranones, orthoformates, aminesComplex furan derivatives
N-Alkylation/AcylationThis compoundN-substituted derivatives
Cross-Coupling ReactionsHalogenated or boronylated precursorsAryl or alkyl substituted derivatives

Influence of Substituents on Synthetic Yields and Reaction Pathways

The presence and nature of substituents on both the furan and benzyl rings can exert a significant influence on the efficiency and outcome of synthetic reactions. In the context of reductive amination, electron-donating groups on the aldehyde component can decrease its reactivity towards nucleophilic attack by the amine, potentially leading to lower yields or requiring longer reaction times. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, facilitating the initial imine formation.

For the benzylamine (B48309) component, the electronic nature of the substituents can affect its nucleophilicity. The 3-methoxy group on the benzyl ring in the parent compound is weakly electron-donating, which can slightly enhance the nucleophilicity of the amine compared to unsubstituted benzylamine. However, strongly electron-withdrawing groups on the benzylamine could reduce its reactivity, potentially impacting the yield of the desired product. beilstein-journals.org

Steric hindrance is another critical factor. Bulky substituents near the reacting centers (the aldehyde and the amine) can impede the approach of the reactants, leading to lower yields. For example, ortho-substituents on the benzylamine or substituents on the furan ring adjacent to the methylamine (B109427) group could sterically hinder the formation of the imine intermediate. nih.gov

In reactions involving the aromatic rings, such as electrophilic substitution, the directing effects of the substituents play a crucial role. The furan ring is generally activated towards electrophilic substitution, but the presence of theylmethylamine group will influence the position of substitution. Similarly, the methoxy (B1213986) group on the benzyl ring is an ortho-, para-directing group, which will guide the position of any subsequent functionalization of that ring.

Stereochemical Considerations in Derivative Synthesis

While the parent compound, this compound, is achiral, the introduction of stereocenters is a key consideration in the synthesis of its derivatives, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities.

Stereocenters can be introduced in several ways. For instance, if a substituent is introduced on the methylene (B1212753) bridge connecting the furan ring to the nitrogen atom, a chiral center is created. Similarly, substitution on the benzylic carbon would also result in a stereocenter. The synthesis of such chiral derivatives necessitates the use of stereoselective synthetic methods.

One approach is to use chiral starting materials, such as a chiral furfurylamine or a chiral 3-methoxybenzylamine derivative. Another strategy involves the use of chiral catalysts or reagents to control the stereochemical outcome of a reaction. For example, asymmetric reduction of an imine precursor could be employed to selectively form one enantiomer of the final amine product.

The development of stereoselective syntheses for furan-containing amines is an active area of research. For example, copper-catalyzed cascade reactions have been developed for the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives bearing a quaternary stereogenic center with high diastereoselectivity. rsc.org Such methodologies could potentially be adapted for the stereocontrolled synthesis of this compound derivatives. The characterization of these stereoisomers would typically involve techniques such as chiral chromatography and polarimetry.

This compound as a Precursor in Complex Molecule Synthesis

The structure of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures. Its inherent functionality allows it to serve as a versatile building block in multi-step synthetic sequences. researchgate.net

The furan ring itself can participate in a variety of transformations. It can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. researchgate.net This reaction can be a powerful tool for building molecular complexity in a stereocontrolled manner.

The secondary amine functionality offers a point for further elaboration. It can be used to link the molecule to other chemical entities, for example, in the synthesis of peptidomimetics or other biologically relevant scaffolds. The nitrogen atom can also direct metallation reactions, allowing for functionalization of the adjacent aromatic rings.

Furthermore, the entire this compound unit can be incorporated as a key fragment in the total synthesis of natural products or designed molecules with specific functions. Its synthesis from readily available starting materials adds to its appeal as a practical intermediate in longer synthetic routes. While specific examples of its use in the total synthesis of complex natural products are not prominently documented in the reviewed literature, its structural motifs are present in many biologically active compounds, suggesting its potential as a precursor in the synthesis of novel therapeutic agents. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

The biological activity of furan-containing compounds is largely dictated by a combination of essential structural features that facilitate interactions with specific enzymes or receptors. For the Furan-2-ylmethyl-(3-methoxy-benzyl)-amine scaffold, the core pharmacophore consists of the furan (B31954) ring, the benzyl (B1604629) group, and the amine linker.

The furan ring , an electron-rich aromatic heterocycle, is a crucial component. ijabbr.comnih.gov Its ability to engage in various electronic interactions, including π-π stacking and hydrogen bonding, is fundamental to its biological function. nih.gov The oxygen atom within the furan ring can act as a hydrogen bond acceptor, contributing to the molecule's binding affinity to biological targets. ijabbr.com

The benzyl moiety serves as a significant hydrophobic region, which can interact with hydrophobic pockets in target proteins. Substituents on this ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.gov

The secondary amine linker provides a flexible connection between the furan and benzyl moieties. This flexibility allows the molecule to adopt various conformations, which is essential for optimal binding to a target. smolecule.com The nitrogen atom in the amine can also act as a hydrogen bond donor or acceptor, further strengthening its interaction with biological macromolecules.

Impact of Furan Ring Substitutions on Molecular Interactions

Modifications to the furan ring can significantly alter the biological activity of this compound analogs. The position and nature of substituents on the furan ring influence the molecule's electronic distribution, planarity, and steric profile, which in turn affects its interaction with biological targets. github.io

Studies on related furan derivatives have shown that introducing different functional groups can lead to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net For instance, the introduction of a nitro group on the furan ring has been found to be essential for the antitubercular activity in certain nitrofuran analogues. aimspress.com The electron-rich nature of the furan ring allows it to participate in various electronic interactions with biomolecules, and substitutions can either enhance or diminish these interactions. ijabbr.com

The planarity of the furan ring, which contributes to molecular packing and charge transport, can be affected by substitution, thereby altering the molecule's optoelectronic properties. github.io Even slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. researchgate.net

Substitution on Furan RingEffect on Biological ActivityReference Compound Class
UnsubstitutedBaseline activity dependent on the rest of the scaffold.Furan derivatives
Nitro GroupEssential for antitubercular activity in some series.Nitrofuran analogues aimspress.com
Hydroxymethyl GroupFound to be an effective substituent in some indazole derivatives.YC-1 Analogs nih.gov
HalogenationCan enhance cytotoxic properties in certain contexts.Benzofuran derivatives nih.gov

Role of Methoxy (B1213986) Group Position and Other Benzyl Moiety Substituents on Biological Pathways

The position of the methoxy group and the presence of other substituents on the benzyl moiety are critical determinants of the biological activity of this class of compounds. The methoxy group, with its combination of a methyl and a hydroxy group, can influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov

Research on related benzylamine (B48309) derivatives indicates that the position of substituents on the benzene (B151609) ring plays a significant role in their biological effects. For example, in a study of 18F-labeled benzyl triphenylphosphonium cations, the position of the methoxy group had a significant effect on the biological properties. nih.govresearchgate.net Specifically, ortho- or meta-positioning of the methoxy group accelerated radioactivity clearance from the liver, while a para-substituent resulted in the highest uptake in non-targeting organs. nih.govresearchgate.net

In another study on indazole derivatives, fluoro or cyano substitution at the ortho position of the benzene ring led to better inhibitory activity compared to meta or para substitutions. nih.gov This highlights the importance of the substituent's position in dictating the molecule's interaction with its biological target. The methoxy group itself can enhance binding affinity and modulate the electronic properties of the benzyl ring. researchgate.net

Benzyl Ring SubstitutionPositionImpact on Biological ActivityReference Compound Class
MethoxyOrtho/MetaAccelerated clearance from liver in specific radiotracers. nih.govresearchgate.net18F-labeled benzyl triphenylphosphonium cations
MethoxyParaHighest uptake in non-targeting organs in specific radiotracers. nih.govresearchgate.net18F-labeled benzyl triphenylphosphonium cations
Fluoro/CyanoOrthoBetter inhibitory activity. nih.govIndazole derivatives
Fluoro/CyanoMeta/ParaReduced inhibitory activity. nih.govIndazole derivatives

Influence of Amine Linker Modifications on Target Binding and Selectivity

The amine linker connecting the furan and benzyl moieties is not merely a spacer but an active contributor to the molecule's biological profile. Modifications to this linker can affect the compound's flexibility, strain, and ability to form hydrogen bonds, all of which are crucial for target binding and selectivity. nih.gov

The secondary amine in this compound provides a degree of rotational freedom, allowing the furan and benzyl rings to orient themselves optimally within a binding site. smolecule.com Altering the nature of this linker, for instance, by introducing rigidity or changing its length, can have a profound impact on binding affinity.

Studies on fragment-based inhibitors have shown that both the flexibility and the strain of a linker can significantly impact binding affinity, even when the binding fragments are optimally positioned. nih.gov For example, in a study of pyrrole/imidazole polyamides, the use of an oxime linkage instead of an amine resulted in a significant increase in potency in certain contexts. caltech.edu The protonation state of the amine under physiological conditions can also play a role in its interaction with target sites. nih.gov

Conformational Flexibility and Its Contribution to Structure-Activity Profiles

The three-dimensional arrangement of this compound is a key factor in its biological activity. The molecule possesses significant conformational flexibility due to the rotational freedom around the single bonds of the amine linker. smolecule.com This flexibility allows the molecule to adopt a range of shapes, one of which will be the "bioactive conformation" that binds to the target receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For furan- and benzylamine-containing compounds, QSAR models can be developed to predict the activity of new analogs and to gain insight into the structural features that are most important for activity.

Various descriptors can be used in QSAR studies, including electronic, hydrophobic, and steric parameters. nih.gov For furan derivatives, QSAR models have been successfully used to analyze properties such as corrosion inhibition and antitubercular activity. aimspress.comdigitaloceanspaces.com These models often highlight the importance of specific structural features, such as the presence of a nitro-substituted furan ring for antitubercular activity. aimspress.com

For diacyl-hydrazine derivatives containing furan rings, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have shown that electrostatic and hydrophobic properties are significant for biological activity. sciengine.com Such models can be invaluable tools for designing new, more potent compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Furan-2-ylmethyl-(3-methoxy-benzyl)-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Reductive amination using catalysts like Pd/NiO under hydrogen atmosphere (25°C, 10 hours) is a viable route, as demonstrated for structurally similar amines . Key optimizations include:

  • Catalyst loading : 1.1 wt% Pd/NiO for efficient hydrogenation.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol) to enhance reaction rates.
  • Stoichiometry : Equimolar ratios of furan-2-ylmethylamine and 3-methoxybenzaldehyde to minimize side products.
  • Purification : Post-reaction filtration and evaporation yield >90% purity.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR (400 MHz, CDCl₃): Assign peaks for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ 1.5–2.5 ppm) .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C (furan/methoxy) vibrations (~1250 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy to validate purity .

Q. How should initial pharmacological screening protocols be designed for this compound?

  • Methodological Answer : Follow Mycobacterium tuberculosis (Mtb) H37Rv strain assays for antimicrobial activity:

  • MIC testing : Serial dilutions (2.5–40 µg/mL) in 7H9 media, incubated at 37°C for 7 days .
  • Controls : Include isoniazid (positive control) and solvent-only (negative control).
  • Data interpretation : Activity thresholds (e.g., MIC ≤10 µg/mL) indicate therapeutic potential.

Advanced Research Questions

Q. How can contradictions in reported biological activity data for derivatives be resolved?

  • Methodological Answer : Address discrepancies via:

  • Structural benchmarking : Compare MIC values of analogs (e.g., furan-2-ylmethyl-(1H-indol-3-ylmethyl)-amine vs. target compound) to identify substituent effects .
  • Assay standardization : Replicate studies under identical conditions (pH, temperature, inoculum size).
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-study variability.

Q. What computational approaches predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to Mtb enoyl-ACP reductase, a target for antimicrobials .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. fluorine) with bioactivity .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in catalytic reactions .

Q. How can low yields in reductive amination be troubleshooted?

  • Methodological Answer :

  • Catalyst screening : Test alternatives (e.g., Pt/C, Raney Ni) if Pd/NiO underperforms .
  • Temperature modulation : Increase to 40°C for sluggish reactions but monitor for decomposition.
  • Byproduct analysis : Use LC-MS to detect imine intermediates, indicating incomplete reduction.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.